Ecdysterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

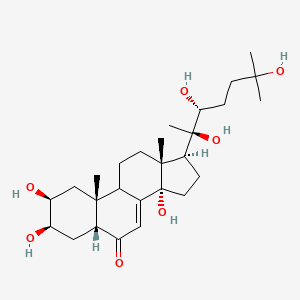

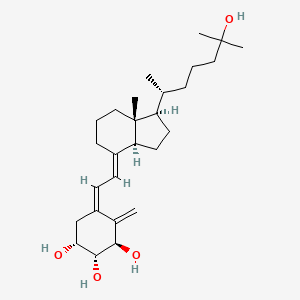

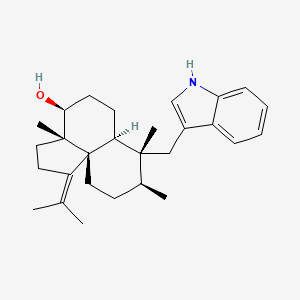

A steroid hormone that regulates the processes of MOLTING or ecdysis in insects. Ecdysterone is the 20-hydroxylated ECDYSONE.

Aplicaciones Científicas De Investigación

Breast Cancer Cell Growth Inhibition

Ecdysterone (Ecdy), a hormone found in arthropods and synthesized by plants, shows surprising tumor suppressive effects on various breast cancer cell lines. It inhibits glycolysis and respiration, greatly reducing the metabolic potential of triple negative breast cancer cells, and strongly induces autophagy. Ecdy also synergizes with doxorubicin to induce cell death in several breast cancer cell lines, while having minor effects on non-transformed human fibroblasts, indicating its potential as an adjuvant for genotoxic therapy in breast cancer treatment (Shuvalov et al., 2020).

Muscle Hypertrophy

Ecdysterone has been reported to enhance physical performance by stimulating protein synthesis, leading to muscle hypertrophy. This anabolic effect is mediated by estrogen receptor beta (ERβ). Studies have shown significant increases in muscle mass and one-repetition bench press performance in human subjects supplemented with ecdysterone, with no increases in biomarkers for liver or kidney toxicity, highlighting its effectiveness and safety in sports performance (Parr et al., 2014); (Isenmann et al., 2019).

Hyperglycemia Suppression

Ecdysterone has been recognized for its suppressive effect on hyperglycemia induced by several hyperglycemic agents. In alloxan-diabetic mice, the administration of ecdysterone reduced blood glucose levels to about half. Additionally, ecdysterone stimulated the incorporation of glucose into protein of normal mouse liver and into glycogen of normal and mildly diabetic mouse liver (Yoshida et al., 1971).

Insulin Signaling Enhancement in Muscle

Ecdysterone has been observed to improve glucose metabolism and enhance muscle insulin signaling by altering the acylcarnitine profile and increasing mitochondrial oxidative phosphorylation complexes in high-fat diet-fed mice. These effects are dose-dependent, suggesting potential therapeutic uses for metabolic disorders (Wang et al., 2011).

Cardioprotective Properties

Experiments on animals indicated that “Ecdysterone-80” has beneficial effects in chronic cardiac failure (CCF), decreasing hormone-transmitter imbalances characteristic of CCF. It also significantly reduced lethality among animals and prevented myocardial hypertrophy, suggesting potential applications in treating cardiovascular diseases (Fedorov et al., 2009).

Propiedades

Fórmula molecular |

C27H44O7 |

|---|---|

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15?,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 |

Clave InChI |

NKDFYOWSKOHCCO-MQMWGCQISA-N |

SMILES isomérico |

C[C@]12CCC3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |

SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

SMILES canónico |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

Sinónimos |

20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)

![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)

![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)